molecular formula C4H9NO2 B1328909 Butanamide, 4-hydroxy- CAS No. 927-60-6

Butanamide, 4-hydroxy-

Cat. No. B1328909
CAS RN: 927-60-6
M. Wt: 103.12 g/mol
InChI Key: LOESDOAIWSCMKM-UHFFFAOYSA-N
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Description

Butanamide, 4-hydroxy- (also known as 4-hydroxybutanamide or 4-OHBA) is a synthetic amide compound derived from butyric acid. It is a lipophilic molecule that can be found in nature and is used in a variety of scientific and medical applications. It is an important component of many pharmaceuticals and biopharmaceuticals, as well as a key component of many laboratory experiments.

Scientific Research Applications

Synthesis and Molecular Applications

  • Molecular Docking and Synthesis : Butanamide derivatives have been synthesized and evaluated for their biological activity. One study involved the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, which showed potential as tyrosinase and melanin inhibitors. These compounds displayed significant biological activity, suggesting potential applications in depigmentation drug development (Raza et al., 2019).

Chemical Engineering and Kinetics

  • Kinetic Investigation in Chemical Synthesis : Research has explored the synthesis of 4-hydroxy-2-butanone, a critical intermediate in pharmaceutical and food industries, using ionic liquids. The selectivity of the synthesis process was found to be enhanced by varying the ionic liquid catalysts, providing insights into more efficient chemical manufacturing processes (Wang & Cai, 2021).

Biomedical Applications

  • HDAC Inhibition for Disease Therapeutics : A study on thiazolyl-hydroxamate derivatives, including butanamide compounds, identified potent selective inhibitors for histone deacetylase 6 (HDAC6). These findings have implications in developing treatments for neurodegenerative and autoimmune diseases (Nam et al., 2019).
  • Pharmacological Screening : Another research focused on the synthesis of N-alkyl(aryl)-4-R-oxo-2-(2-phenylaminobenzoylhydrazono)butanamides, revealing their potential anti-inflammatory and antinociceptive activities. This suggests their relevance in developing safer and more efficient pharmacological compounds (Kizimova et al., 2019).

Other Applications

  • Chemical Analysis and Environmental Studies : Studies have been conducted on the identification and exposure to synthetic antioxidants like butylhydroxytoluene in various products, highlighting the need for efficient analytical methods and understanding of human exposure to these compounds (Wang & Kannan, 2019).

Biochemical Analysis

Biochemical Properties

For instance, they can undergo hydrolysis, a reaction that breaks the amide bond to yield a carboxylic acid and ammonia . In the case of Butanamide, 4-hydroxy-, hydrolysis would yield butanoic acid and ammonia .

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 282.63°C and a melting point of 77.92°C . These properties could potentially influence its stability and degradation over time.

Metabolic Pathways

It is known that amides can be metabolized in the liver by various enzymes, including cytochrome P450 enzymes .

Transport and Distribution

Its solubility in water suggests that it could potentially be transported through the bloodstream and distributed to various tissues in the body.

properties

IUPAC Name

4-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9NO2/c5-4(7)2-1-3-6/h6H,1-3H2,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOESDOAIWSCMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061297
Record name Butanamide, 4-hydroxy-
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Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

927-60-6
Record name 4-Hydroxybutanamide
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Record name 4-Hydroxybutyramide
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Record name Butanamide, 4-hydroxy-
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Record name Butanamide, 4-hydroxy-
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Record name Butanamide, 4-hydroxy-
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Record name 4-hydroxybutyramide
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Record name 4-HYDROXYBUTYRAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of 4-hydroxybutanamide derivatives in the central nervous system?

A: Research suggests that 4-hydroxybutanamide derivatives primarily act as inhibitors of γ-aminobutyric acid (GABA) uptake transporters. [, , ] GABA is a major inhibitory neurotransmitter in the mammalian central nervous system, and enhancing its activity through uptake inhibition has shown promise in treating conditions like epilepsy. []

Q2: Which GABA transporter subtypes are targeted by 4-hydroxybutanamide derivatives?

A: Studies have investigated the interaction of 4-hydroxybutanamide derivatives with all four known GABA transporter subtypes: mGAT1, mGAT2, mGAT3, and mGAT4. [, , , ] Notably, mGAT1 has been a significant focus due to its potential as a therapeutic target. []

Q3: How does the structure of 4-hydroxybutanamide relate to its GABA transporter inhibitory activity?

A: Researchers have explored structure-activity relationships by synthesizing various 4-hydroxybutanamide derivatives. [, , ] For instance, introducing a 4,4-diphenylbut-3-enylamine moiety at the 2-position of 4-hydroxybutyric acid, inspired by known mGAT1 inhibitors like tiagabine, has been investigated. []

Q4: What synthetic routes are commonly employed to obtain 4-hydroxybutanamide derivatives?

A: One efficient method involves the regioselective reduction of 1-aryl-3-arylaminopyrrolidine-2,5-diones using sodium borohydride in a neutral medium. [, ] This reaction offers a convenient pathway to access 3-arylamino-4-hydroxybutanamide derivatives in high yields. []

Q5: What biological activities have been investigated for 4-hydroxybutanamide derivatives beyond GABA uptake inhibition?

A: In addition to anticonvulsant potential, researchers have explored the analgesic, antinociceptive, and antidepressant properties of novel 4-hydroxybutanamide derivatives. [, ] This suggests a broader range of potential therapeutic applications for these compounds.

Q6: Have any specific 4-hydroxybutanamide derivatives demonstrated promising activity profiles in preclinical studies?

A: While specific details are limited within the provided abstracts, research highlights the development of tricyclic N-benzyl-4-hydroxybutanamide derivatives. [] These compounds exhibited anticonvulsant, antinociceptive, and antidepressant activities, suggesting potential therapeutic benefits. []

Q7: What is the significance of intramolecular hydrogen bonding in 4-hydroxybutanamide derivatives?

A: Intramolecular hydrogen bonding plays a crucial role in the regioselective reduction of 1-aryl-3-arylaminopyrrolidine-2,5-diones to yield 4-hydroxybutanamide derivatives. [] This interaction influences the reaction pathway, favoring the formation of the desired product.

Q8: Beyond pharmacological applications, have any other uses for 4-hydroxybutanamide derivatives been explored?

A: While the provided research primarily focuses on pharmacological applications, 4-hydroxybutanamide derivatives have also been incorporated into the synthesis of new carbamoyl-containing oxa(thia)zolidines. [] These heterocyclic compounds often exhibit diverse biological activities, potentially expanding the utility of 4-hydroxybutanamide derivatives in medicinal chemistry.

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